molecular formula C23H26N2O6S2 B2938273 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide CAS No. 863021-05-0

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B2938273
CAS No.: 863021-05-0
M. Wt: 490.59
InChI Key: XKRHDSZLTYFONV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a benzamide derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl moiety, a 4-ethoxyphenyl group, and a pyrrolidin-1-ylsulfonyl substituent.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6S2/c1-2-31-21-9-7-19(8-10-21)25(20-13-16-32(27,28)17-20)23(26)18-5-11-22(12-6-18)33(29,30)24-14-3-4-15-24/h5-13,16,20H,2-4,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKRHDSZLTYFONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, particularly in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S, with a molecular weight of 388.48 g/mol. The structure features a thiophene ring, an ethoxyphenyl group, and a pyrrolidine sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various pathogens, including fungi and bacteria.

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundPathogenInhibition (%)
14hPyricularia oryzae77.8
14eBotrytis cinerea14.44 μg/mL EC50
14kFusarium graminearum<25%

These findings suggest that the sulfonamide linkage may enhance the antimicrobial activity of the compound by improving its interaction with microbial targets.

Insecticidal Activity

Insecticidal assays have shown that compounds with similar structural features can effectively target agricultural pests. For example, some derivatives displayed lethal activities against various insect species at concentrations as low as 500 mg/L.

Table 2: Insecticidal Activity Against Common Pests

CompoundPest SpeciesLethal Activity (%)
14qMythimna separate70
14rHelicoverpa armigeraModerate

This suggests potential applications in pest management in agriculture.

Cytotoxicity and Safety Profile

Evaluating the cytotoxic effects on human cells is crucial for assessing the safety of new compounds. Preliminary studies indicate that related compounds exhibit low toxicity levels in human embryonic kidney (HEK-293) cells, suggesting a favorable safety profile for further development.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitubercular Activity : A series of benzamide derivatives were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Compounds showed IC50 values ranging from 1.35 to 2.18 μM, indicating strong potential as antitubercular agents.
  • Fungicidal Activity : Compounds were tested against various fungal strains, revealing significant inhibition rates against Botrytis cinerea and other pathogens.

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The target compound’s ethoxyphenyl group provides moderate lipophilicity compared to the hexyloxy substituent in , which may enhance membrane permeability but reduce aqueous solubility.
  • Bioactivity : Imidazole-substituted benzamides (e.g., ) exhibit anticancer activity, suggesting that the pyrrolidin-1-ylsulfonyl group in the target compound could similarly modulate biological interactions through sulfonamide-mediated hydrogen bonding .

Spectroscopic Data

  • IR Spectroscopy : The absence of νC=O (~1660–1680 cm⁻¹) in triazole derivatives contrasts with the target compound’s benzamide carbonyl, which would exhibit a strong νC=O band near 1680 cm⁻¹.
  • 1H-NMR : The ethoxyphenyl group’s –OCH₂CH₃ protons would resonate as a quartet at δ 1.3–1.5 ppm (CH₃) and a triplet at δ 3.8–4.0 ppm (CH₂), as seen in analogs from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.